molecular formula C11H17NO4 B2626197 Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2253640-79-6

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2626197
CAS No.: 2253640-79-6
M. Wt: 227.26
InChI Key: LDHCRGTXDKTSSY-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .

Scientific Research Applications

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under the GHS06 hazard class, with the signal word "Danger" . It has the hazard statement H301, which indicates that it is toxic if swallowed . Precautionary statements include P301 + P310, which advise seeking medical attention if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with various reagents under controlled conditions. One common method involves the use of sodium chloride in a DMSO/water mixture, stirred at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in various synthetic and research applications, offering advantages such as stability and reactivity that are not always present in similar compounds .

Properties

IUPAC Name

tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-8(13)4-11(12)6-15-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHCRGTXDKTSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-79-6
Record name tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
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